5-Fluoro-6-phenylpicolinic acid
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Overview
Description
5-Fluoro-6-phenylpicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-phenylpicolinic acid typically involves the introduction of the fluorine atom and the phenyl group onto the picolinic acid scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom. The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-phenylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for fluorination, phenylboronic acid for phenylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Fluoro-6-phenylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-phenylpicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
6-Phenylpicolinic acid: Lacks the fluorine atom but shares the phenyl group.
5-Fluoropicolinic acid: Contains the fluorine atom but lacks the phenyl group.
Uniqueness
5-Fluoro-6-phenylpicolinic acid is unique due to the combined presence of both the fluorine atom and the phenyl group, which imparts distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-fluoro-6-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-7-10(12(15)16)14-11(9)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
OPZXZMXJRJXUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
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